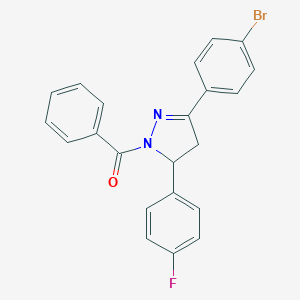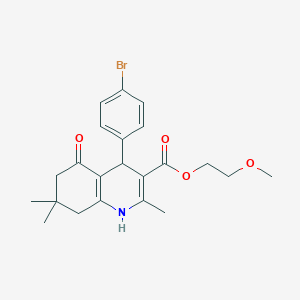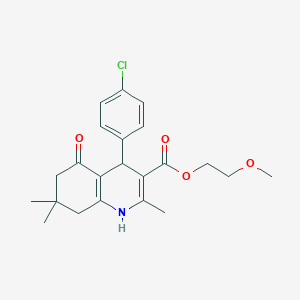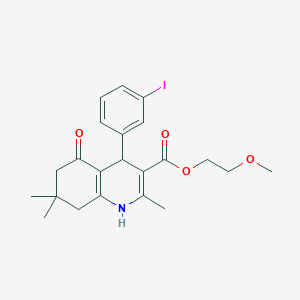![molecular formula C20H14N2O3 B404005 2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B404005.png)
2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a naphthyl group and a methoxy group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione typically involves the condensation of 4-methoxy-1-naphthaldehyde with phthalimide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反応の分析
Types of Reactions
2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized derivatives .
科学的研究の応用
2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
作用機序
The mechanism of action of 2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
- 4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-{[(4-methoxy-1-naphthyl)methylene]amino}-1H-isoindole-1,3(2H)-dione exhibits unique structural features, such as the isoindole core and the specific positioning of the methoxy and naphthyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C20H14N2O3 |
|---|---|
分子量 |
330.3g/mol |
IUPAC名 |
2-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O3/c1-25-18-11-10-13(14-6-2-3-7-15(14)18)12-21-22-19(23)16-8-4-5-9-17(16)20(22)24/h2-12H,1H3/b21-12+ |
InChIキー |
HDTLFCFZZXGDTA-CIAFOILYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NN3C(=O)C4=CC=CC=C4C3=O |
異性体SMILES |
COC1=CC=C(C2=CC=CC=C21)/C=N/N3C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxyethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B403924.png)

![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B403928.png)







![2-Methoxyethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B403938.png)



